N1-Benzyl-2-fluorobenzene-1,4-diamine
Overview
Description
N1-Benzyl-2-fluorobenzene-1,4-diamine is an organic compound with the molecular formula C13H13FN2 . It is composed of two benzene rings, a fluorine atom, and a diamine group . The compound has a molecular weight of 216.25 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a 2-fluorobenzene-1,4-diamine . The InChI string representation of the molecule isInChI=1S/C13H13FN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 216.25 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its relative hydrophobicity . The compound has two hydrogen bond donors and three hydrogen bond acceptors . Its topological polar surface area is 38 Ų .Scientific Research Applications
Organic Synthesis and Catalysis
- Aromatic diamines, including those related to N1-Benzyl-2-fluorobenzene-1,4-diamine, are crucial intermediates in organic synthesis. They serve as precursors for the synthesis of polymers, dyes, pharmaceuticals, and agrochemicals. For instance, the synthesis and characterization of novel redox-active polyimides bearing unsymmetrical and noncoplanar carbazole units derived from a related diamine monomer demonstrates the potential for creating advanced materials for electronic applications (Iqbal et al., 2016).
Materials Science
- Fluorinated aromatic compounds are recognized for their role in developing materials with unique properties, such as solvents for organometallic chemistry and transition-metal-based catalysis. The weak coordination to metal centers due to fluorine substituents highlights their potential in materials science applications (Pike et al., 2017).
Pharmacology and Biomedical Applications
- Aromatic diamines have been explored for their pharmacological activities. For example, the suppressive effect of novel aromatic diamine compounds on nuclear factor-kappaB-dependent expression of inducible nitric oxide synthase in macrophages points to their potential therapeutic applications in inflammation and immune response modulation (Shin et al., 2005).
Corrosion Inhibition
- Research on benzene derivatives for corrosion inhibition reveals the potential of aromatic diamines in protecting metals against corrosion, highlighting an industrial application of such compounds (Singh & Quraishi, 2016).
Environmental Science
- The biodegradation of difluorobenzenes by microbial strains, such as Labrys portucalensis, offers insights into the environmental fate and degradation pathways of fluorinated aromatic compounds. This research underscores the importance of understanding the environmental impacts of such chemicals (Moreira et al., 2009).
Properties
IUPAC Name |
1-N-benzyl-2-fluorobenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHKMAIPESXDLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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